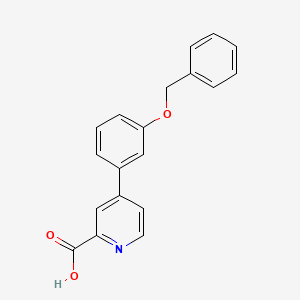

4-(3-苄氧基苯基)吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

聚合物发光器件中的光电特性一种吡啶-2-甲酸衍生物被整合到铱配合物中,在聚合物发光器件中表现出改善的光电特性。这项研究突出了改性吡啶-2-甲酸衍生物以增强发光器件的亮度效率和亮度的潜力,为开发性能更好的光电材料指明了一条途径 (肖等,2009)。

金属有机骨架的水热自组装利用 4-(3-羧基苯基)吡啶-2-甲酸作为构件的水热自组装过程产生了多种金属有机和超分子网络。这证明了该化合物在合成具有不同结构尺寸的配位化合物方面的多功能性,这对材料科学具有重要意义,特别是在设计具有催化、储气和分离技术潜在应用的新型金属有机骨架方面 (谷等,2017)。

抗菌活性和 DNA 相互作用一项对吡啶-2-甲酸衍生物(包括其光谱表征和抗菌活性)的研究提供了对其与 DNA 相互作用的见解。研究结果表明,这些化合物可以作为潜在的抗菌剂,能够与遗传物质相互作用。这为其在针对微生物感染的新药和治疗剂开发中的应用开辟了途径 (塔默等,2018)。

配位聚合物中的光催化活性吡啶-2-甲酸衍生物在配位化合物组装中的应用揭示了它们在光催化活性方面的潜力。这些化合物在亚甲蓝的降解中是有效的,表明它们在环境修复和开发用于水和空气净化的光催化剂方面很有用 (谷等,2017)。

水氧化中的催化研究含有吡啶-2-甲酸作为阴离子配体的钌配合物证明了它们在水氧化中具有很高的活性和稳定性。这突出了吡啶-2-甲酸衍生物在开发用于水分解的有效催化剂中的作用,水分解是制氢燃料和推进可持续能源技术的关键过程 (陆等,2016)。

作用机制

Target of Action

The primary target of 4-(3-Benzyloxyphenyl)picolinic acid is the zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

4-(3-Benzyloxyphenyl)picolinic acid interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

4-(3-Benzyloxyphenyl)picolinic acid affects the kynurenine pathway, a major route of L-tryptophan catabolism . By binding to zinc finger proteins and inhibiting their function, 4-(3-Benzyloxyphenyl)picolinic acid can potentially influence various downstream effects related to viral replication and packaging, as well as normal cell homeostatic functions .

Result of Action

The molecular and cellular effects of 4-(3-Benzyloxyphenyl)picolinic acid’s action primarily involve the inhibition of zinc finger proteins. This inhibition disrupts processes such as viral replication and packaging, and normal cell homeostatic functions . Additionally, 4-(3-Benzyloxyphenyl)picolinic acid has been shown to be an anti-viral in vitro and in vivo .

属性

IUPAC Name |

4-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)18-12-16(9-10-20-18)15-7-4-8-17(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJADIBOYBIDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)

![N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2471691.png)

![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2471692.png)

![methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate](/img/structure/B2471695.png)

![6-Methyl-4-(4-methylpyrazol-1-yl)-5H-pyrrolo[3,2-d]pyrimidine;hydrochloride](/img/structure/B2471700.png)

![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2471702.png)

![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)

![1-methyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2471704.png)